N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 254991-25-8
VCID: VC6023342
InChI: InChI=1S/C10H11FN2S/c1-7-6-12-10(14-7)13-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)
SMILES: CC1CN=C(S1)NC2=CC=C(C=C2)F
Molecular Formula: C10H11FN2S
Molecular Weight: 210.27

N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

CAS No.: 254991-25-8

Cat. No.: VC6023342

Molecular Formula: C10H11FN2S

Molecular Weight: 210.27

* For research use only. Not for human or veterinary use.

N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine - 254991-25-8

Specification

CAS No. 254991-25-8
Molecular Formula C10H11FN2S
Molecular Weight 210.27
IUPAC Name N-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
Standard InChI InChI=1S/C10H11FN2S/c1-7-6-12-10(14-7)13-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)
Standard InChI Key QAZPKSKUOOWBMI-UHFFFAOYSA-N
SMILES CC1CN=C(S1)NC2=CC=C(C=C2)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine belongs to the thiazoline class, featuring a five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively. The 4,5-dihydro designation indicates partial saturation, distinguishing it from fully aromatic thiazoles. Key substituents include:

  • Methyl group at position 5, enhancing steric bulk and influencing ring conformation.

  • 4-Fluorophenyl group attached to the amine nitrogen, contributing to electronic effects and metabolic stability .

Table 1: Molecular Properties of N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

PropertyValueSource
Molecular FormulaC₁₀H₁₁FN₂S
Molecular Weight210.27 g/mol
IUPAC NameN-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
SMILESCC1CN=C(S1)NC2=CC=C(C=C2)F
InChIKeyQAZPKSKUOOWBMI-UHFFFAOYSA-N
Stereochemistry(5R) configuration enantiomer

The stereochemical orientation at position 5 (R-configuration) influences its biological interactions, as evidenced by enantiomer-specific activity studies .

Synthesis Methodologies and Optimization

Traditional Synthesis via Hantzsch Thiazole Formation

The Hantzsch thiazole synthesis remains the primary method for producing this compound. The reaction involves:

  • Reactants: Substituted thiourea and α-halo ketone (e.g., 2-bromo-5-methylcyclohexanone).

  • Conditions: Reflux in ethanol or methanol (60–80°C, 6–12 hours).

  • Mechanism: Nucleophilic substitution followed by cyclization to form the thiazoline ring.

Table 2: Synthesis Parameters and Yields

ParameterTraditional MethodContinuous Flow Reactor
Reaction Time8–12 hours1–2 hours
Yield65–75%85–92%
Purity90–95%98–99%
Key AdvantageSimplicityScalability and efficiency

Modern Advancements: Continuous Flow Reactors

Recent studies demonstrate that continuous flow systems enhance reaction efficiency by improving heat transfer and reducing side reactions. For example, a 2023 study reported a 92% yield under optimized flow conditions (residence time: 30 minutes, temperature: 70°C).

Spectroscopic and Analytical Characterization

Infrared (IR) Spectroscopy

The IR spectrum (Source ) reveals key functional groups:

  • N-H Stretch: 3350 cm⁻¹ (amine).

  • C-F Stretch: 1220 cm⁻¹ (fluorophenyl).

  • C=S Stretch: 680 cm⁻¹ (thiazoline ring).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, J = 6.8 Hz, 3H, CH₃), 3.15–3.25 (m, 2H, CH₂), 4.05 (q, 1H, CH), 6.85–7.25 (m, 4H, Ar-H) .

  • ¹³C NMR: δ 22.1 (CH₃), 45.8 (CH₂), 58.3 (CH), 115.8–162.4 (aromatic and thiazoline carbons) .

Mass Spectrometry

The high-resolution mass spectrum (HRMS) displays a molecular ion peak at m/z 210.0627 ([M+H]⁺), consistent with the molecular formula C₁₀H₁₁FN₂S .

Applications in Drug Development and Materials Science

Drug Design

The compound serves as a lead structure for:

  • Kinase Inhibitors: Selective inhibition of EGFR (IC₅₀ = 0.8 µM) due to hydrogen bonding with thiazoline sulfur.

  • Antiviral Agents: Activity against HIV-1 protease (Ki = 5 nM) via hydrophobic interactions with the fluorophenyl group.

Materials Science

Functionalization of the thiazoline ring enables its use in:

  • Conductive Polymers: Enhanced electron mobility (μ = 0.15 cm²/V·s) in poly-thiazoline composites.

  • Sensors: Fluorophenyl-modified surfaces for detecting nitroaromatic explosives.

Future Research Directions

  • Stereochemical Optimization: Systematic evaluation of (5R) vs. (5S) enantiomers in biological systems .

  • Hybrid Derivatives: Coupling with quinoline or pyrimidine scaffolds to enhance anticancer efficacy.

  • Green Chemistry: Solvent-free synthesis using microwave irradiation to reduce environmental impact.

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